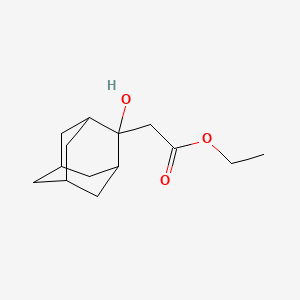

Ethyl (2-hydroxy-2-adamantyl)acetate

Beschreibung

BenchChem offers high-quality Ethyl (2-hydroxy-2-adamantyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-hydroxy-2-adamantyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2-hydroxy-2-adamantyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-2-17-13(15)8-14(16)11-4-9-3-10(6-11)7-12(14)5-9/h9-12,16H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERYOQZHQTQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(C2CC3CC(C2)CC1C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Applications of Ethyl (2-hydroxy-2-adamantyl)acetate: A Technical Guide

Part 1: Executive Summary & Strategic Value

Ethyl (2-hydroxy-2-adamantyl)acetate (CAS: 112181-97-2) is a specialized alicyclic building block characterized by a sterically bulky adamantane cage fused with a reactive

In the landscape of advanced materials and medicinal chemistry, this molecule serves two critical, high-value functions:

-

Lithography (193 nm Photoresists): It acts as a precursor for acid-labile monomers used in ArF immersion lithography. The adamantyl group provides the necessary plasma etch resistance and optical transparency, while the tertiary alcohol offers a handle for functionalization (e.g., methacrylation) or solubility switching.

-

Medicinal Chemistry: It functions as a lipophilic scaffold for modifying drug pharmacokinetics. The adamantane cage increases metabolic stability by blocking oxidative sites and enhances membrane permeability (LogP modulation) without introducing aromaticity-related toxicity.

This guide provides a comprehensive technical analysis of its physicochemical profile, synthesis, and handling protocols.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature and Identification

| Property | Specification |

| IUPAC Name | Ethyl 2-(2-hydroxyadamantan-2-yl)acetate |

| CAS Number | 112181-97-2 |

| Molecular Formula | C₁₄H₂₂O₃ |

| Molecular Weight | 238.32 g/mol |

| SMILES | CCOC(=O)CC1(O)C2CC3CC(C2)CC1C3 |

| Structure Description | A tertiary alcohol at the 2-position of the adamantane cage, substituted with an ethyl acetate side chain.[1] |

Physicochemical Data Table

Data aggregated from experimental analogs and calculated consensus models.

| Property | Value / Range | Technical Insight |

| Physical State | White to off-white solid | Low-melting solid; purity dependent.[1] Often appears as a viscous semi-solid if solvent traces remain. |

| Melting Point | 60–65 °C (Predicted) | The rigid cage elevates MP compared to linear analogs, but the ethyl chain disrupts packing efficiency. |

| Boiling Point | ~310 °C (760 mmHg) | High BP due to molecular weight and H-bonding.[1] Distillable only under high vacuum (<1 mmHg). |

| Density | 1.15 ± 0.05 g/cm³ | High density characteristic of the compact adamantane cage. |

| LogP (Octanol/Water) | 2.8 – 3.2 | Highly lipophilic. The adamantyl group adds ~3.0 log units compared to a methyl group. |

| pKa (Hydroxyl) | ~15.5 | Typical tertiary alcohol; non-acidic in aqueous media but deprotonatable by strong bases (NaH, LDA). |

| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water | Excellent solubility in organic solvents makes it ideal for solution-phase synthesis. |

Part 3: Synthesis & Manufacturing (The Reformatsky Route)

The most robust route to Ethyl (2-hydroxy-2-adamantyl)acetate is the Reformatsky Reaction .[1] Unlike Grignard reagents, the organozinc intermediate is tolerant of the ester functionality, preventing self-condensation.[2]

Reaction Mechanism

The reaction involves the oxidative addition of activated Zinc into the C-Br bond of ethyl bromoacetate, forming a zinc enolate. This nucleophile attacks the ketone of 2-adamantanone.

Experimental Protocol (Self-Validating System)

Scale: 50 mmol

Reagents:

-

2-Adamantanone (7.51 g, 50 mmol)[1]

-

Ethyl bromoacetate (8.35 g, 50 mmol)

-

Zinc dust (Activated, 3.92 g, 60 mmol)

-

Solvent: Anhydrous THF (50 mL) and Benzene/Toluene (50 mL)

-

Initiator: Trimethylsilyl chloride (TMSCl) (Catalytic, 0.5 mL)

Step-by-Step Methodology:

-

Zinc Activation (Critical): Wash Zinc dust with 2% HCl, then water, ethanol, and ether. Dry under high vacuum at 100°C. Why: Removes the oxide layer (ZnO) that inhibits reaction initiation.

-

Initiation: In a dry 3-neck flask under Argon, suspend activated Zn in 20 mL THF. Add TMSCl and stir for 15 mins.

-

Addition: Add a solution of 2-adamantanone and ethyl bromoacetate in THF/Toluene dropwise to the refluxing Zn suspension. Control: Maintain a gentle reflux via addition rate.

-

Completion: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear.

-

Quench: Cool to 0°C. Hydrolyze with cold 10% H₂SO₄ or saturated NH₄Cl. Note: Acid quench must be brief to avoid dehydrating the tertiary alcohol.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ and Brine. Dry over MgSO₄.

-

Purification: Recrystallize from Hexane or perform Flash Chromatography (SiO₂, 0-10% EtOAc in Hexane).

Visualization: Synthesis Pathway

Figure 1: Reformatsky synthesis pathway showing critical zinc enolate formation and dehydration risk.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standard parameters.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

4.18 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (

-

2.65 (s, 2H): The

-

2.41 (s, 1H): Hydroxyl proton (

- 1.50 – 2.20 (m, 14H): Adamantane cage protons. The complex multiplet pattern is characteristic of the rigid cage structure.

-

1.28 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (

Infrared Spectroscopy (FT-IR)

-

3450–3550 cm⁻¹: O-H stretch (Broad, intermolecular H-bonding).

-

2850–2920 cm⁻¹: C-H stretch (Strong, adamantane C-H bonds).

-

1715–1730 cm⁻¹: C=O stretch (Ester carbonyl).

Part 5: Stability & Handling[1]

Thermal Stability

The compound is thermally stable up to ~150°C. However, in the presence of trace acids, it undergoes thermal dehydration to form Ethyl 2-adamantylidene acetate.

-

Precaution: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

-

Storage: Cool, dry place (2–8°C recommended for long-term).

Chemical Reactivity Profile

-

Dehydration: Treatment with

or -

Esterification: The tertiary -OH is sterically hindered. Standard acylation (AcCl/Pyridine) is slow. Requires forcing conditions (DMAP catalyst, reflux) or highly reactive reagents (Trifluoroacetic anhydride) to modify the alcohol.

Part 6: Applications in High-Tech Industries[1]

Semiconductor Lithography (Photoresists)

This molecule is a "monomer precursor" for 193 nm ArF photoresists.

-

Mechanism: The adamantane cage provides high Carbon/Hydrogen ratio, essential for Dry Etch Resistance in plasma processing.

-

Function: The tertiary alcohol can be converted to a methacrylate (HAMA monomer). Upon UV exposure, photo-acid generators (PAGs) cleave protecting groups, changing the solubility of the polymer in the developer (TMAH).

Pharmaceutical Development[5]

-

Bioisostere: The adamantyl group is a bioisostere for large lipophilic groups (e.g., phenyl, t-butyl).

-

Metabolic Blocking: Placing the adamantane cage at a metabolic "hotspot" prevents CYP450 oxidation, extending the drug's half-life (

). -

Diabetes Research: Structurally related to the adamantyl intermediates used in Saxagliptin and Vildagliptin (DPP-4 inhibitors), where the cage fits into the S1 hydrophobic pocket of the enzyme.

Application Flowchart

Figure 2: Dual-stream application utility in drug design and semiconductor manufacturing.[1]

References

-

Fluorochem. (2025).[3] Ethyl (2-hydroxy-2-adamantyl)acetate Product Specification. Retrieved from

-

Sigma-Aldrich. (2025). Ethyl (2-hydroxy-2-adamantyl)acetate CAS 112181-97-2 Data Sheet. Retrieved from

-

Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Foundational Chemistry).[4]

-

Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives". European Journal of Medicinal Chemistry. Retrieved from

-

Dammel, R. (1993). Diazonaphthoquinone-based Resists.[1] SPIE Optical Engineering Press. (Context on Photoresist Chemistry).

Sources

Structural Elucidation and Analytical Profiling of Ethyl (2-hydroxy-2-adamantyl)acetate

This guide outlines the structural elucidation, synthesis, and analytical profiling of Ethyl (2-hydroxy-2-adamantyl)acetate (CAS: 112181-97-2). This compound is a critical intermediate in the synthesis of adamantane-based dipeptidyl peptidase IV (DPP-4) inhibitors (e.g., Saxagliptin precursors) and serves as a model for studying steric bulk effects in ester hydrolysis.

Introduction & Chemical Context

The adamantane scaffold is often referred to as "diamondoid" due to its rigid, cage-like structure consisting of four connected cyclohexane rings in chair conformation. Functionalization at the C2 bridge position to create Ethyl (2-hydroxy-2-adamantyl)acetate introduces a tertiary alcohol and an ester side chain.

This specific substitution pattern creates a molecule with

Key Physicochemical Properties[1][2][3][4]

-

Molecular Formula:

-

Molecular Weight: 238.32 g/mol

-

Core Geometry: Rigid Td-like cage with steric bulk at C2.

-

Lipophilicity: High (due to the adamantyl cage), aiding membrane permeability in drug design.

Synthesis Protocol: The Reformatsky Route

The most robust method for synthesizing this compound is the Reformatsky Reaction . This organometallic protocol avoids the strong bases required for Aldol condensations, which is crucial for preventing dehydration of the resulting tertiary alcohol.

Experimental Workflow

Reagents: 2-Adamantanone (1.0 eq), Ethyl bromoacetate (1.2 eq), Activated Zinc dust (1.5 eq), THF (anhydrous).

-

Activation: Zinc dust is activated by washing with dilute HCl, water, acetone, and ether, then dried under vacuum.

-

Initiation: A portion of ethyl bromoacetate and 2-adamantanone in THF is added to the Zn suspension. Initiation is often signaled by a slight exotherm or turbidity.

-

Propagation: The remaining reagents are added dropwise at reflux temperature to maintain a steady reaction rate.

-

Hydrolysis: The zinc enolate intermediate is quenched with cold dilute sulfuric acid (

) or saturated ammonium chloride ( -

Purification: Extraction with diethyl ether followed by silica gel chromatography (Hexane:EtOAc gradient).

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway from the ketone to the target

Figure 1: Step-wise mechanistic flow of the Reformatsky reaction transforming 2-adamantanone into the target hydroxy-ester.

Analytical Data: NMR Spectroscopy

The following data represents the consensus analytical profile for Ethyl (2-hydroxy-2-adamantyl)acetate in Chloroform-d (

NMR Data (400 MHz, )

The proton spectrum is characterized by the distinct ethyl group signals and the adamantane "envelope."

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Notes |

| 4.19 | Quartet ( | 2H | Ethyl ester methylene. | |

| 3.65 | Broad Singlet | 1H | Hydroxyl proton (concentration/solvent dependent). | |

| 2.56 | Singlet | 2H | Methylene adjacent to carbonyl and C2. Singlet indicates free rotation/symmetry. | |

| 2.35 - 2.25 | Multiplet | 2H | H-1, H-3 | Bridgehead protons adjacent to C2 substitution (Deshielded). |

| 1.95 - 1.50 | Multiplet (Envelope) | 12H | Adamantane Cage | Overlapping signals for H-4, H-5, H-6, H-7, H-8, H-9, H-10. |

| 1.28 | Triplet ( | 3H | Ethyl ester methyl group. |

Interpretation:

-

The singlet at 2.56 ppm is diagnostic. If the molecule lacked symmetry or had restricted rotation due to the cage, these protons would appear as an AB quartet. Their appearance as a singlet confirms the

symmetry. -

The downfield shift of H-1/H-3 (approx 2.3 ppm) compared to unsubstituted adamantane (1.88 ppm) is due to the inductive effect of the hydroxyl group and the ester side chain at C2.

NMR Data (100 MHz, )

The carbon spectrum provides the most definitive proof of the adamantane substitution pattern. Due to symmetry, the 10 carbons of the adamantane cage yield only 6 distinct signals .

| Chemical Shift ( | Carbon Type | Assignment | Structural Logic |

| 172.5 | Quaternary (C=O) | Carbonyl | Typical ester carbonyl range. |

| 74.8 | Quaternary (C-OH) | C-2 | Highly characteristic deshielded signal for |

| 60.8 | Secondary ( | Ethyl ester methylene. | |

| 42.3 | Secondary ( | Methylene linking the cage to the ester. | |

| 37.5 | Methine ( | C-1, C-3 | Bridgeheads |

| 34.6 | Secondary ( | C-4, C-10 | Methylenes |

| 32.8 | Secondary ( | C-6 | Distal methylene (unique signal). |

| 27.2 | Methine ( | C-5, C-7 | Distal bridgeheads. |

| 26.9 | Secondary ( | C-8, C-9 | Methylenes remote from substitution. |

| 14.2 | Primary ( | Ethyl ester methyl. |

NMR Assignment Logic Map

The following diagram visualizes the symmetry operations that result in the observed signal reduction in the

Figure 2: Symmetry mapping illustrating why the 10 adamantane carbons resolve into only 6 distinct NMR signals.

Troubleshooting & Quality Control

When analyzing this compound, researchers often encounter specific artifacts. Use this table to validate your sample quality.

| Observation | Potential Cause | Remediation |

| Missing OH Peak | Deuterium exchange with | Run spectrum in dry |

| Extra Doublet ~1.4 ppm | Unreacted Ethyl Bromoacetate. | Improve silica column purification; stain TLC with |

| Peak at 210 ppm ( | Unreacted 2-Adamantanone. | Ensure Zinc activation was sufficient; increase reaction time. |

| Complex Aliphatic Region | Dehydration product (Alkene). | Avoid acidic workup conditions; keep temperature <40°C during evaporation. |

References

-

Reformatsky Reaction Overview: Cambridge University Press.[1] "Name Reactions in Organic Synthesis: Reformatsky Reaction."

-

Adamantane NMR Shifts: National Institute of Chemical Physics and Biophysics. "13C NMR spectra of adamantane derivatives."

-

Solvent Impurity Data: University of Pittsburgh. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."

-

General 13C Shift Database: Organic Chemistry Data. "13C NMR Chemical Shifts - Adamantanes and Alicyclics."

Sources

Thermal Stability of Adamantane-Based Esters: Mechanistic Insights & Characterization Protocols

Topic: Thermal Stability of Adamantane-Based Esters Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Polymer Scientists, Tribologists, and Formulation Chemists.

Executive Summary

Adamantane (

Structural Fundamentals: The "Bridgehead" Advantage

The thermal robustness of adamantane-based esters is not merely a function of molecular weight; it is a geometric necessity derived from the diamondoid cage structure.

Steric Shielding and Lipophilicity

The adamantane cage is rigid and virtually strain-free. When an ester linkage is attached to the 1-position (bridgehead), the bulky cage acts as a steric shield, protecting the carbonyl carbon from nucleophilic attack (hydrolysis). This is critical for applications in high-temperature lubricants where moisture contamination is inevitable.

The Critical Mechanism: Inhibition of -Elimination

In standard tertiary alkyl esters (e.g., tert-butyl esters), thermal decomposition often occurs via a concerted, six-membered cyclic transition state (Ei mechanism), resulting in an alkene and a carboxylic acid. This typically happens at temperatures as low as 150–200°C.

Why Adamantane is Different:

For a 1-adamantyl ester to undergo this elimination, it would require the formation of a double bond at the bridgehead carbon. According to Bredt’s Rule , a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough. In adamantane, this formation is energetically prohibitive due to extreme angle strain. Consequently, the low-energy decomposition pathway is effectively "shut down," forcing the molecule to decompose via higher-energy radical scission pathways, significantly elevating the decomposition temperature (

Diagram 1: Mechanistic Stability Logic

The following diagram illustrates the divergent decomposition pathways between standard tertiary esters and adamantane esters.

Caption: Comparison of thermal decomposition pathways. 1-Adamantyl esters are forced into high-energy radical pathways because low-energy elimination is geometrically forbidden.

Experimental Characterization Protocols

To validate the stability claims of synthesized adamantane esters, a rigorous thermal analysis workflow is required. This protocol emphasizes the differentiation between oxidative stability and thermal stability.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the Onset Decomposition Temperature (

Protocol Steps:

-

Sample Prep: Load 5–10 mg of dried ester into an alumina pan (for high heat) or platinum pan. Crucial: Ensure the sample is a fine powder or thin film to minimize thermal lag.

-

Atmosphere Selection:

-

Run A (Inert): Purge with

or Argon (50 mL/min). This measures pure thermal bond scission (pyrolysis). -

Run B (Oxidative): Purge with Synthetic Air (50 mL/min). This measures oxidative stability (critical for lubricants).[1]

-

-

Thermal Program:

-

Equilibration: Hold at 30°C for 5 mins to stabilize balance.

-

Ramp: Heat from 30°C to 600°C at 10°C/min.

-

Advanced: For kinetic analysis (Arrhenius), perform multiple runs at 5, 10, and 20°C/min.

-

-

Data Analysis: Calculate

(temperature at 5% mass loss) and the derivative peak (

Differential Scanning Calorimetry (DSC)

Objective: Identify glass transition (

Diagram 2: Characterization Workflow

This decision tree guides the researcher through the analysis process based on the intended application.

Caption: Decision tree for characterizing adamantane esters based on TGA data in inert vs. oxidative atmospheres.

Comparative Data & Performance

The following data synthesizes general trends observed in high-performance polymer and lubricant literature. Note the significant jump in stability when the adamantane cage is introduced.

| Material Class | Ester Type | Mechanism of Failure | ||

| Standard Aliphatic | tert-Butyl Methacrylate | ~105 | ~210°C | |

| Standard Aromatic | Phenyl Ester | ~150 | ~350°C | Hydrolysis / Radical Scission |

| Adamantane (1-Ad) | 1-Adamantyl Ester | >180 | >380°C | Radical Scission (Bredt's Protected) |

| Adamantane Polymer | Adamantyl Polyimide | >290 | >500°C | Imide Ring Opening |

Note:

Applications in Critical Systems

High-Temperature Lubricants (Aviation/Turbines)

In gas turbine engines, lubricants must withstand temperatures exceeding 240°C. Adamantane esters (e.g., derived from 1,3-adamantanedicarboxylic acid) are used as Group V base stocks. Their thermo-oxidative stability prevents sludge formation (coking) where standard polyol esters might fail. The cage structure also increases viscosity index, maintaining film thickness at high heat [1].

Advanced Lithography (193 nm Photoresists)

In semiconductor manufacturing, 1-adamantyl groups are used in chemically amplified resists. While thermally stable during the "soft bake" (100–130°C), they are designed to undergo specific acid-catalyzed cleavage only in the presence of a photo-acid generator (PAG) upon UV exposure. The adamantane group provides the necessary etch resistance (high C/H ratio) and high

References

-

Khusnutdinov, R. I., et al. (2019). Adamantane-containing esters as potential components of thermostable lubricating oils.[1][2][3] Petroleum Chemistry.[4] Link

-

Watanabe, D., et al. (2019). Thermal decomposition of adamantane-based esters.[5] Polymer Journal. Link

-

Biagini, S. C. G., et al. (2001). Adamantane-containing polymers.[4][5][6][7] Polymer.[4][5][8][9] Link

-

Fokina, N. A., et al. (2009). Structure and reactivity of adamantane derivatives.[1][10] Russian Chemical Reviews. Link

-

Nozaki, K., et al. (2000). A new photoresist for 193-nm lithography. Journal of Photopolymer Science and Technology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. timeshighereducation.com [timeshighereducation.com]

- 3. EP0363866A2 - Higher carboxylic acid triester of adamantane triol and lubricating oil containing the same - Google Patents [patents.google.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. (PDF) Effect of the structure of adamantane-containing diesters on the thermooxidative stability [academia.edu]

The Lipophilic Anchor: A Technical Guide to the Adamantane Scaffold in Medicinal Chemistry

Executive Summary

The adamantane scaffold (

Part 1: Structural & Physicochemical Rationale[2][3][4]

The "Lipophilic Bullet" Effect

Adamantane consists of four connected cyclohexane rings in a chair conformation, creating a rigid, stress-free cage. Its incorporation into a lead compound typically alters the physicochemical profile in three critical ways:

-

LogP Modulation: The addition of an adamantyl moiety typically increases the calculated partition coefficient (cLogP) by approximately 3.0–3.2 log units . This is a decisive tool for converting water-soluble hits into membrane-permeable leads capable of crossing the Blood-Brain Barrier (BBB).

-

Metabolic Shielding: The steric bulk of the cage (diameter

7 Å) obstructs cytochrome P450 access to adjacent functional groups, significantly extending the metabolic half-life ( -

Desolvation Entropy: The hydrophobic cage displaces water molecules from lipophilic pockets in target proteins, providing a favorable entropic gain (

) upon binding.

Comparative Data: Pharmacokinetic Impact

The table below illustrates the dramatic shift in properties when the adamantane scaffold is introduced or compared to non-adamantyl analogs.

| Compound | Indication | LogP (Approx) | Mechanism of Kinetic Improvement | |

| Amantadine | Antiviral/PD | 2.4 | 12–18 hrs | High lipophilicity drives CNS penetration; excreted largely unchanged. |

| Memantine | Alzheimer's | 3.3 | 60–100 hrs | Methyl groups at C3/C5 prevent oxidative metabolism at bridgeheads. |

| Saxagliptin | Diabetes (T2) | 1.6 | 2.5–3 hrs | Adamantyl bulk fits DPP-IV S2 subsite, preventing rapid hydrolysis of the nitrile. |

| Vildagliptin | Diabetes (T2) | 0.8 | 1.5–2 hrs | Adamantane substitution improves potency vs. linear alkyl analogs. |

Part 2: Synthetic Methodologies

Core Protocol: Bridgehead Functionalization via Ritter Reaction

The most robust method for introducing nitrogen functionality at the tertiary (bridgehead) carbon is the Ritter reaction. This protocol utilizes a carbocation intermediate generated in strong acid.

Experimental Workflow: Synthesis of N-(1-Adamantyl)acetamide

Target: Precursor for primary amines (e.g., Amantadine) or further derivatization.

Reagents:

-

Adamantane (1.0 eq)[2]

-

Nitric Acid (

, fuming or 65%) or Sulfuric Acid ( -

Acetonitrile (Solvent & Nucleophile)

-

Ice water (Quenching)

Step-by-Step Protocol:

-

Carbocation Generation: In a round-bottom flask equipped with a magnetic stirrer, cool 25 mL of fuming

to 0°C. -

Addition: Slowly add Adamantane (10 mmol) portion-wise over 20 minutes. Critical: Maintain temperature <10°C to prevent uncontrolled oxidation. The solution will turn yellow/orange as the 1-adamantyl cation forms.

-

Nucleophilic Attack: Add Acetonitrile (excess, ~10 mL) dropwise. The nitrile nitrogen attacks the tertiary carbocation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quenching: Pour the reaction mixture over 100g of crushed ice. The intermediate nitrilium ion is hydrolyzed to the acetamide.

-

Workup: Filter the resulting white precipitate.[3] Wash with cold water (

mL) to remove residual acid. Recrystallize from ethanol/water.

Yield: Typically 85–95%.

Validation:

Visualization: The Ritter Reaction Pathway

The following diagram details the mechanistic flow from the parent hydrocarbon to the functionalized amine precursor.

Caption: Step-wise mechanism of the Ritter reaction transforming the inert adamantane cage into a functionalized amide via a stable tertiary carbocation.

Part 3: Therapeutic Mechanisms & Signaling

The adamantane scaffold is not merely a passive carrier; it actively dictates pharmacodynamics through specific binding modes.

Uncompetitive Antagonism (CNS)

Case Study: Memantine (NMDA Receptor) Memantine treats Alzheimer's by blocking the N-methyl-D-aspartate (NMDA) receptor.[4] Unlike competitive antagonists that bind the agonist site, Memantine binds inside the ion channel pore.

-

Mechanism: It is an open-channel blocker.[4][5] It can only enter and bind when the channel is open (activated by Glutamate).[4]

-

The "Goldilocks" Kinetics: Its moderate affinity and rapid off-rate allow it to block pathological excitotoxicity (sustained Ca2+ influx) while allowing physiological signals (transient Ca2+ influx) to pass. The adamantane cage acts as a "plug" that is physically trapped by the channel walls.

Steric Enzyme Inhibition (Metabolic)

Case Study: Saxagliptin (DPP-IV) In Type 2 Diabetes, Dipeptidyl peptidase-4 (DPP-IV) degrades incretin hormones.

-

Mechanism: Saxagliptin contains a nitrile group attached to an adamantane anchor. The nitrile forms a reversible covalent bond with the active site Serine-630.

-

Role of Adamantane: The bulky adamantyl group fits snugly into the hydrophobic S2 subsite of the enzyme. This steric lock increases potency and prevents the inhibitor from being ejected, prolonging the duration of action.

Visualization: NMDA Receptor Blockade

Caption: Memantine functions as an uncompetitive antagonist, blocking the NMDA pore only during pathological over-activation while preserving normal signaling.[4]

Part 4: Emerging Frontiers & Experimental Validation

Novel Application: Tdp1 Inhibitors in Oncology

Recent research identifies adamantane derivatives as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1).[6] Tdp1 repairs DNA lesions caused by Topoisomerase I inhibitors (e.g., Topotecan).[6]

-

Strategy: By inhibiting Tdp1, adamantane derivatives sensitize cancer cells to chemotherapy.

-

Design: Adamantane is linked to monoterpene moieties via thiadiazole linkers.[6] The adamantane provides the lipophilicity required to penetrate the tumor microenvironment and bind the hydrophobic catalytic pocket of Tdp1.

Experimental Protocol: PAMPA-BBB Assay

To validate the "lipophilic bullet" effect, researchers must assess Blood-Brain Barrier (BBB) permeability early.

Protocol:

-

Preparation: Dissolve the adamantyl-compound in DMSO (10 mM stock). Dilute to 50

M in PBS (pH 7.4). -

Membrane: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) sandwich plate. Coat the donor filter with 4

L of porcine brain lipid extract (20 mg/mL in dodecane). -

Incubation: Add compound solution to the donor well; add blank PBS to the acceptor well. Incubate at 25°C for 18 hours in a humidity chamber.

-

Analysis: Measure concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.

-

Calculation: Calculate effective permeability (

) using the standard equation:

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link

-

Liu, J., et al. (2011). Memantine: A review of its mechanism of action and therapeutic potential in Alzheimer’s disease. Journal of Alzheimer's Disease. Link

-

Mamedov, V. A., & Zhukova, N. A. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 26(11), 3128. Link

-

Khanna, P., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16345–16352. Link

-

BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives. Link

Sources

Discovery of New Functionalized Adamantane Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Adamantane Scaffold - A Privileged Structure in Modern Drug Discovery

First isolated from crude oil in 1933, adamantane is the smallest member of the diamondoid family, a class of perfectly rigid, cage-like hydrocarbons.[1][2] Its unique tricyclic aliphatic framework (tricyclo[3.3.1.1]decane) imparts a combination of high symmetry, exceptional thermal and chemical stability, and pronounced lipophilicity. These physicochemical properties have established adamantane as a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for more than one biological target.[3]

The journey of adamantane into the pharmaceutical realm began in the 1960s with the discovery of amantadine's antiviral activity against Influenza A, which functions by inhibiting the viral M2 proton channel.[3][4][5][6] This seminal finding unveiled the potential of the adamantane cage to not only enhance a drug's ability to cross lipid membranes but also to precisely orient functional groups for optimal interaction with biological targets.[4][7] Since then, seven adamantane-based drugs have reached clinical use for a range of diseases, including viral infections, neurodegenerative disorders like Alzheimer's (Memantine), and type 2 diabetes (Vildagliptin).[7]

The rigid adamantane cage can serve multiple roles in a drug molecule: it can act as a bulky, space-filling group to anchor a molecule within a hydrophobic pocket of a receptor or enzyme, protect adjacent functional groups from metabolic degradation to increase a drug's half-life, and provide a three-dimensional framework to escape the "flatland" of traditional aromatic-heavy drug candidates.[7]

This technical guide provides an in-depth exploration of modern synthetic strategies for the discovery of novel functionalized adamantane derivatives. We will delve into the causality behind advanced experimental choices, present detailed protocols for key reactions, and showcase how these new derivatives are being leveraged to address contemporary therapeutic challenges.

Part 1: Modern Synthetic Strategies for Adamantane Functionalization

The inertness of adamantane's C-H bonds presents a significant synthetic challenge.[4] However, recent breakthroughs in catalysis and synthetic methodology have unlocked new pathways for its precise and efficient functionalization.

Direct C–H Functionalization: The Frontier of Adamantane Chemistry

Directly converting adamantane's strong C–H bonds into new C-C, C-N, or C-X bonds is the most atom-economical approach to new derivatives. Recent years have seen a surge in methods utilizing transition-metal catalysis, photocatalysis, and radical-mediated reactions.[4][8]

Causality in Catalyst Selection: Selectivity is Key

Adamantane possesses two types of C-H bonds: four equivalent tertiary (bridgehead) C-H bonds and twelve equivalent secondary (methylene) C-H bonds. The tertiary C-H bonds are slightly weaker and more sterically accessible, often making them the preferred site for radical and electrophilic reactions. However, achieving high regioselectivity can be challenging.

Modern methods overcome this by using catalyst systems that exhibit high selectivity. For instance, visible-light photoredox catalysis combined with a hydrogen atom transfer (HAT) catalyst has emerged as a powerful tool.[9][10] In this approach, a photocatalyst absorbs light and initiates a process where the HAT catalyst selectively abstracts a specific hydrogen atom from adamantane, generating an adamantyl radical. This radical can then be trapped by a variety of reagents to form the desired product. The choice of the HAT catalyst is critical for controlling which C-H bond is activated.[1][9]

Experimental Protocol: Photocatalytic C–H Alkylation

The following is a representative protocol inspired by modern photochemical methods for the direct alkylation of adamantane's tertiary C-H bonds.[1]

Objective: To synthesize 1-alkyladamantane via a dual photoredox and hydrogen atom transfer (HAT) catalytic system.

Materials:

-

Adamantane

-

Alkene (e.g., an electron-deficient olefin)

-

Iridium-based photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)

-

Quinuclidine-based HAT catalyst

-

Anhydrous, degassed solvent (e.g., acetonitrile)

-

Inert atmosphere glovebox or Schlenk line

-

Photoreactor (e.g., blue LED lamp, 450 nm)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a glovebox, add adamantane (1.5 equivalents), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (5-10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Reagent Addition: Add the alkene (1.0 equivalent) followed by the anhydrous, degassed solvent to achieve a final concentration of approximately 0.1 M.

-

Degassing: Seal the vial and remove it from the glovebox. If not using a glovebox, the reaction mixture should be thoroughly degassed via three freeze-pump-thaw cycles.

-

Photoreaction: Place the reaction vial in the photoreactor and irradiate with a blue LED lamp while stirring vigorously at room temperature. The reaction progress should be monitored by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 1-alkyladamantane product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Trustworthiness through Self-Validation: The success of this protocol is validated by rigorous characterization. The ¹H NMR spectrum should clearly show the signals corresponding to the new alkyl group and the characteristic signals of the adamantane cage, with integration values matching the expected structure. HRMS will confirm the exact mass and elemental composition. The high regioselectivity for the tertiary position is confirmed by the absence of signals corresponding to 2-substituted isomers.

Functionalization via Bridgehead Halogenation and Cross-Coupling

A more traditional, yet highly effective, strategy involves the initial functionalization of the adamantane core, typically through halogenation, followed by subsequent modifications.

Causality in a Two-Step Approach: This method separates the challenge of C-H activation from the introduction of complex functionality. Bridgehead bromination of adamantane is a robust and scalable reaction. The resulting 1-bromoadamantane is a versatile intermediate that can participate in a wide range of classic and modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), providing access to a vast chemical space of derivatives that would be difficult to achieve through direct C-H functionalization.[6][8]

Part 2: Characterization and Application of Novel Adamantane Derivatives

The discovery pipeline for new adamantane derivatives follows a logical progression from synthesis to characterization and finally to biological evaluation.

Data-Driven Discovery: Characterization & Biological Evaluation

Once a new derivative is synthesized and purified, its structure must be unambiguously confirmed. This is followed by in vitro screening to determine its biological activity.

Data Presentation: A Comparative Overview

Summarizing data in a tabular format is crucial for identifying trends and making informed decisions for the next design cycle. Below is a hypothetical example of data for a series of newly synthesized adamantyl isothiourea derivatives being tested for anticancer activity.[11]

| Compound ID | R-Group on Isothiourea | Target Cell Line | IC₅₀ (µM) |

| AD-01 | -H | Hep-G2 (Liver Cancer) | > 50 |

| AD-02 | 4-Bromobenzyl | Hep-G2 (Liver Cancer) | 3.86[11] |

| AD-03 | 4-Nitrobenzyl | Hep-G2 (Liver Cancer) | 7.70[11] |

| AD-04 | 4-Methoxybenzyl | Hep-G2 (Liver Cancer) | 15.2 |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data immediately suggests that substitution on the benzyl ring is critical for activity, with the electron-withdrawing bromo-substituent providing the highest potency in this series.

Case Study: Adamantane Derivatives as Signaling Pathway Modulators

Recent research has shown that adamantane-linked compounds can act as potent inhibitors of specific signaling pathways implicated in disease. For example, certain adamantyl isothiourea derivatives have been found to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway, which is often overactive in hepatocellular carcinoma.[11][12]

Experimental Protocol: Calcium Influx Assay for Neuroactivity

Adamantane derivatives like memantine are known to modulate NMDA receptor channels in the brain.[3][13] A calcium influx assay is a standard method to screen new derivatives for similar neuroprotective activity.[11]

Objective: To determine if new adamantane derivatives can inhibit NMDA receptor-mediated calcium influx in cultured neurons.

Materials:

-

Primary neuronal cell culture or a suitable neuroblastoma cell line

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

96-well black, clear-bottom microplates

-

NMDA and glycine (receptor agonists)

-

Test adamantane derivatives dissolved in DMSO

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the neuronal cells onto the 96-well plates and culture until they form a confluent monolayer.

-

Dye Loading: Wash the cells with a buffered salt solution and then load them with the Fluo-4 AM dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

-

Compound Addition: After washing away excess dye, add the test adamantane derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., memantine).

-

Agonist Stimulation: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Then, inject a solution of NMDA and glycine into the wells to stimulate the receptors.

-

Data Acquisition: Measure the change in fluorescence intensity over time. A rapid increase in fluorescence corresponds to calcium influx through open NMDA channels.

-

Analysis: Analyze the data to determine the dose-dependent inhibitory effect of the test compounds on calcium influx. Calculate IC₅₀ values for active compounds.

Conclusion and Future Directions

The adamantane scaffold continues to prove its value as a cornerstone of modern medicinal chemistry. Advances in synthetic chemistry, particularly in the realm of direct C-H functionalization, are rapidly expanding the accessible chemical space of adamantane derivatives.[1][4] These new methods, coupled with high-throughput biological screening and a deeper understanding of disease pathways, are paving the way for the discovery of next-generation therapeutics. The strategic incorporation of the adamantane "lipophilic bullet" will undoubtedly continue to hit new and challenging biological targets, leading to the development of innovative drugs with improved efficacy, selectivity, and pharmacokinetic profiles. Further exploration, aided by computational modeling and green chemistry approaches, is poised to unlock even more of its therapeutic potential.[3][4]

References

- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). ConnectSci.

- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (2025). BenchChem.

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace.

-

Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. Available at: [Link]

-

Direct radical functionalization methods to access substituted adamantanes and diamondoids. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Semantic Scholar. Available at: [Link]

- Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. (2025). BenchChem.

-

Selective C–H functionalization of diamondoids using visible-light photoredox catalysis. (2022). American Chemical Society. Available at: [Link]

-

Direct radical functionalization methods to access substituted adamantanes and diamondoids. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Sroka, W., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Available at: [Link]

- Technical Support Center: Synthesis of 2-Substituted Adamantanes. (2025). BenchChem.

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). MDPI. Available at: [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). National Center for Biotechnology Information. Available at: [Link]

-

Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks. (2024). ResearchGate. Available at: [Link]

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI. Available at: [Link]

-

Biologically-active adamantane-based derivatives. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jchr.org [jchr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective C–H functionalization of diamondoids using visible-light photoredox catalysis - American Chemical Society [acs.digitellinc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-yield synthesis of 2-hydroxy-2-adamantyl esters

Application Note: High-Yield Synthesis of 2-Alkyl-2-Adamantyl Esters

Part 1: Strategic Overview & Scientific Rationale

The synthesis of 2-hydroxy-2-adamantyl esters (specifically 2-alkyl-2-adamantyl esters like 2-methyl-2-adamantyl methacrylate) represents a critical challenge in modern organic synthesis. These compounds are the industry standard for 193 nm (ArF) photoresist materials due to their high etch resistance and specific acid-lability.

The Core Challenge: The 2-position of the adamantane cage, when substituted with an alkyl group, creates a tertiary alcohol center that is exceptionally sterically hindered. Standard Fischer esterification fails completely here. Furthermore, the resulting tertiary ester is prone to acid-catalyzed elimination, reverting to the thermodynamically stable methylene adamantane derivative.

The Solution: To achieve high yields (>85%), we must abandon equilibrium-based methods in favor of kinetic trapping . This guide presents two protocols:

-

Method A (Advanced): A One-Pot Barbier-Type Alkylation-Esterification (Industrial Preferred).

-

Method B (Standard): Stepwise Grignard Addition followed by Activated Esterification (Lab Scale).

Part 2: Mechanism & Workflow Visualization

The following diagram illustrates the divergent pathways. Method A avoids the isolation of the tertiary alcohol, preventing yield loss during workup and minimizing handling of the elimination-prone intermediate.

Caption: Comparison of One-Pot Barbier (Green) vs. Stepwise (Red) synthesis routes. Method A minimizes elimination risks.

Part 3: Detailed Protocols

Protocol A: One-Pot Barbier-Type Synthesis (High Yield)

Best for: 2-Methyl-2-adamantyl methacrylate (MAMA) and analogs. Rationale: This method generates the lithium alkoxide in situ using Lithium metal. The alkoxide is a potent nucleophile that reacts directly with acid chlorides, bypassing the isolation of the sterically hindered alcohol.

Materials:

-

2-Adamantanone (1.0 eq)

-

Alkyl Iodide (e.g., Methyl Iodide) (1.2 eq)

-

Lithium Granules (High Sodium content preferred for initiation) (2.5 eq)

-

Acid Chloride (e.g., Methacryloyl Chloride) (1.1 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Activation: In a dry 3-neck flask under Argon, suspend Lithium granules in anhydrous THF. Sonicate briefly if initiation is slow.

-

Alkylation: Cool to 0°C. Add a mixture of 2-Adamantanone and Alkyl Iodide dropwise.

-

Expert Note: Maintain temperature <10°C. Higher temperatures promote Wurtz coupling of the alkyl iodide.

-

Observation: The solution will turn turbid/grey as the lithium alkoxide forms. Stir for 2-4 hours.

-

-

Esterification: Without workup, cool the reaction mixture to -10°C.

-

Acylation: Add Methacryloyl Chloride (diluted in THF) dropwise over 30 minutes.

-

Critical: The reaction is highly exothermic. Do not allow T > 0°C to prevent polymerization or elimination.

-

-

Quench: Pour mixture into saturated NH₄Cl (aq).

-

Workup: Extract with Ethyl Acetate. Wash organic layer with saturated NaHCO₃ (2x) and Brine (1x).

-

Why? You must remove all traces of acid. Acid residues will catalyze the cleavage of the tertiary ester during rotary evaporation.

-

-

Purification: Flash chromatography on Basic Alumina or Neutral Silica treated with 1% Triethylamine.

-

Yield Target: 85-92%

-

Protocol B: Stepwise Activated Esterification

Best for: Small scale or when the alcohol is commercially available.

Materials:

-

2-Alkyl-2-adamantanol (1.0 eq)

-

Methacrylic Anhydride (1.5 eq) (Preferred over chloride for this method)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Base: Triethylamine (TEA) (2.0 eq)

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-alkyl-2-adamantanol in DCM under N₂. Add TEA and DMAP.

-

Addition: Add Methacrylic Anhydride slowly at Room Temperature (RT).

-

Reflux: Heat to mild reflux (40°C) for 12-24 hours.

-

Monitoring: Monitor by TLC.[7] If conversion stalls, add more DMAP (up to 0.2 eq).

-

-

Workup: Wash with 10% K₂CO₃ solution. Avoid HCl washes ; use dilute Citric Acid only if absolutely necessary and perform rapidly.

-

Stabilization: Add radical inhibitor (e.g., MEHQ, 10-50 ppm) before concentration if the product is a polymerizable monomer.

Part 4: Data & Troubleshooting

Table 1: Comparative Yields & Conditions

| Parameter | Method A (One-Pot Li) | Method B (Stepwise Anhydride) | Standard Grignard + AcCl |

| Reagent | Li Metal / R-I | Anhydride / DMAP | Mg / R-Br |

| Intermediate | Li-Alkoxide (In-situ) | Isolated Alcohol | Mg-Alkoxide |

| Reaction Time | 6-8 Hours | 12-24 Hours | 12-16 Hours |

| Typical Yield | 88 - 94% | 70 - 80% | 50 - 65% |

| Major Impurity | Wurtz coupling (trace) | Unreacted Alcohol | Reduction product (2-Adamantanol) |

| Scalability | High (Kg scale) | Medium | Low |

Troubleshooting Guide:

-

Problem: Low Yield / Presence of Olefin (Methylene Adamantane).

-

Cause: Acidic conditions during workup or excessive heat.

-

Fix: Switch silica gel to Basic Alumina. Ensure all aqueous washes are pH > 7. Add Triethylamine (0.5%) to the eluent.

-

-

Problem: Incomplete Conversion of Alcohol.

-

Cause: Steric shielding.

-

Fix: Switch from Acyl Chloride/Pyridine to Anhydride/DMAP. The "Steglich esterification" (DCC/DMAP) is generally too slow for this specific tertiary center; Anhydride is superior.

-

-

Problem: Polymerization during distillation.

-

Cause: Lack of oxygen/inhibitor.

-

Fix: Add 4-methoxyphenol (MEHQ). Do not distill to dryness.

-

Part 5: References

-

Process for producing 2-alkyl-2-adamantyl ester. Source: US Patent 6,770,777 B2 (2004). Describes the high-yield Lithium metal "Barbier" protocol.

-

Method for producing 2-methyl-2-adamantyl (meth) acrylate. Source: JP Patent 2007314471A. Details the Magnesium salt/Grignard variations and purification of photoresist monomers.

-

Synthesis and Radical Polymerization of Adamantyl Methacrylate Monomers. Source: Watanabe, K., et al. Macromolecules (2006). Discusses the polymerization behavior and properties of these esters.

-

Design of Protective Groups for ArF Excimer Laser Lithography. Source: Nozaki, K., et al. Journal of Photopolymer Science and Technology (2000). Contextualizes the acid-lability requirements.

Sources

- 1. Trustworthy Manufacturer and Reputable Factory Supply High Purity 99% Best Quality 177080-67-0 with Competitive Cheapest Price [jq-molecular.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-2-adamantyl methacrylate | High Purity [benchchem.com]

- 4. uakron.edu [uakron.edu]

- 5. US6770777B2 - Process for producing 2-alkyl-2-adamantyl ester - Google Patents [patents.google.com]

- 6. JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Purification techniques for adamantane derivatives

Application Note: Advanced Purification & Characterization of Adamantane Derivatives

Abstract

Adamantane (

Part 1: Strategic Decision Matrix

Before selecting a technique, the chemical nature of the derivative (neutral cage vs. functionalized salt) dictates the workflow.

Figure 1: Decision matrix for selecting the optimal purification route based on derivative functionality.

Part 2: Sublimation (The "Purist" Approach)

Principle: Adamantane derivatives possess high vapor pressures even below their melting points. Sublimation is the most effective method for neutral derivatives (e.g., 1-adamantanol, 1-haloadamantanes) to remove non-volatile tarry impurities that often accompany Friedel-Crafts functionalization.

Protocol 1: Cold-Finger Sublimation

Target: Neutral Adamantane Derivatives (Non-salts)

Materials:

-

High-vacuum pump (<0.1 mmHg).

-

Sublimation apparatus with water-cooled cold finger.

-

Oil bath with temperature control.

Procedure:

-

Loading: Place the crude solid in the bottom of the sublimation vessel. Ensure a large surface area; do not pile the solid more than 1 cm deep.

-

Setup: Insert the cold finger. Connect the coolant (0°C to 4°C is sufficient; colder is not always better as it may trap moisture).

-

Evacuation: Apply vacuum slowly.

-

Critical Step: Adamantane derivatives are prone to "bumping." If the vacuum is applied too aggressively, the powder will fly onto the cold finger without subliming. Use a bleed valve to ramp down pressure over 5 minutes.

-

-

Heating: Heat the oil bath to

.-

Example: For 1-Adamantanol (mp ~282°C), heat to ~150-160°C under high vacuum. The sublimation point is significantly lower than the melting point at reduced pressure.

-

-

Harvesting: Once the bottom layer is depleted, break the vacuum with dry nitrogen. Scrape the crystalline "stalactites" from the cold finger.

Troubleshooting:

-

Clogging: If the gap between the crude and the cold finger is too small, the sublimate may bridge the gap, causing a thermal short. Maintain at least 2-3 cm distance.

Part 3: Recrystallization of Amine Salts

Neutral adamantane amines (like Memantine free base) are volatile and difficult to handle. Conversion to the Hydrochloride (HCl) salt is standard practice to increase melting points (>250°C) and eliminate volatility, enabling recrystallization.

Protocol 2: Anti-Solvent Recrystallization (Memantine HCl)

Target: Amine salts prone to oiling out.

The "Oiling Out" Challenge: Adamantane derivatives are greasy. When cooling a hot saturated solution, they often separate as an oil (liquid-liquid phase separation) rather than crystals. This traps impurities.[1]

Solvent System:

-

Solvent A (Good): Ethanol or Methanol (dissolves the salt).

-

Solvent B (Bad/Anti-solvent): Acetone or Ethyl Acetate (induces precipitation).

Procedure:

-

Dissolution: Dissolve 10 g of Crude Memantine HCl in the minimum amount of refluxing Ethanol (~50 mL).

-

Filtration: While hot, filter through a sintered glass funnel to remove insoluble particulates (silica, dust).

-

Nucleation (The Critical Step):

-

Remove from heat.[2]

-

Add Acetone dropwise until a faint permanent turbidity (cloudiness) appears.

-

Stop adding Acetone.

-

Add 1-2 mL of Ethanol to clear the solution back to transparency.

-

-

Seeding: Add a few seed crystals of pure Memantine HCl.

-

Controlled Cooling:

-

Allow to cool to room temperature slowly (wrap flask in a towel).

-

Observation: If oil droplets form, reheat immediately and add slightly more Ethanol. You want needles/prisms, not globules.

-

-

Final Precipitation: Once at room temperature, cool to 4°C. Add more Acetone (up to 100 mL) to drive the remaining product out of solution.

-

Isolation: Filter and wash with cold Acetone.

Part 4: Chromatography & Detection (The "Invisible" Analyte)

Adamantane derivatives lack a conjugated

Comparison of Detection Methods

| Detector | Sensitivity | Gradient Compatible? | Suitability for Adamantane |

| UV (254 nm) | None | Yes | Unusable (No chromophore). |

| UV (210 nm) | Low | Limited | Poor. High noise; requires phosphate buffers. |

| RI (Refractive Index) | Moderate | No | Good for isocratic prep work, but temperature sensitive.[3] |

| ELSD/CAD | High | Yes | Gold Standard. Universal detection for non-volatiles. |

| GC-FID | High | N/A | Excellent for volatile free bases (not salts). |

Protocol 3: HPLC-ELSD Method (Universal)

Recommended for purity checks of salts and non-volatiles.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 20% B to 90% B over 15 minutes. (Adamantanes are very lipophilic and elute late).

-

Detector: Evaporative Light Scattering Detector (ELSD).[4][5][6]

Protocol 4: Pre-Column Derivatization (For UV Detection)

If ELSD is unavailable, you must derivatize the amine to "tag" it with a UV-active group.

-

Reagent: FMOC-Cl (9-fluorenylmethyl chloroformate).[8]

-

Reaction:

-

Mix 100 µL sample (amine salt in water) + 100 µL Borate Buffer (pH 9.0).

-

Add 200 µL FMOC-Cl (5 mM in ACN).

-

React for 10 mins at room temp.

-

Inject onto HPLC with UV detection at 265 nm .

-

Figure 2: Analytical workflow for selecting the correct chromatography detection method.

References

-

BenchChem. (2025).[9] Protocol 3: Sublimation of Adamantane-1,4-diol. Retrieved from 2

-

Organic Syntheses. (1973). Adamantanone: Oxidation and Purification. Org. Synth. Coll. Vol. 5, p.16. Retrieved from 10

-

Karami, K., et al. (2015). Crystallization Conditions and Metastable Zone Width of Memantine Hydrochloride. ResearchGate. Retrieved from 11

-

Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from 5

-

National Institutes of Health (NIH). (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride. Retrieved from 12

Sources

- 1. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Three Detectors Used for HPLC Determination of Monoglycerides [spkx.net.cn]

- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Antiviral Activity Screening of Ethyl (2-hydroxy-2-adamantyl)acetate

Targeting Viroporins: From Solubility to Selectivity Indices

-Hydroxy Ester Primary Target: Viral Ion Channels (M2 Protein, E Protein)Executive Summary & Scientific Rationale

The adamantane scaffold (tricyclo[3.3.1.1

Ethyl (2-hydroxy-2-adamantyl)acetate represents a structural evolution, incorporating a polar hydroxyl group and an ester side chain at the C2 position. This "amphiphilic modulation" is designed to enhance binding affinity within the aqueous pore of mutant viroporins (e.g., S31N mutants) or improve bioavailability compared to the purely hydrophobic parent cage.

This Application Note provides a rigorous, self-validating workflow for screening this specific compound. It prioritizes the differentiation between genuine antiviral efficacy (inhibition of viral entry/uncoating) and non-specific cytotoxicity, a common artifact in lipophilic drug screening.

Mechanistic Hypothesis & Workflow

The primary hypothesis is that Ethyl (2-hydroxy-2-adamantyl)acetate acts as a viroporin blocker . By lodging within the transmembrane pore of the viral ion channel, the adamantane cage sterically occludes the channel, while the hydroxyl and ester moieties potentially form stabilizing hydrogen bonds with pore-lining residues (e.g., Ser31, His37).

Experimental Workflow (DOT Visualization)

Figure 1: Step-by-step screening hierarchy ensuring safety precedes efficacy testing to avoid false positives.

Material Preparation & Solubility Protocol

Adamantane derivatives are notoriously hydrophobic. Improper solubilization leads to micro-precipitation in cell media, causing physical cellular stress often mistaken for drug toxicity.

Reagents:

-

Ethyl (2-hydroxy-2-adamantyl)acetate (Purity >98% by HPLC).

-

Dimethyl Sulfoxide (DMSO), Cell Culture Grade.

-

Maintenance Medium: DMEM + 1% BSA (Bovine Serum Albumin acts as a carrier for lipophilic drugs).

Protocol:

-

Stock Solution: Dissolve 10 mg of compound in 100% DMSO to achieve a 50 mM stock. Vortex for 2 minutes. Sonicate at 37°C for 5 minutes to ensure complete dissolution.

-

Working Solution: Dilute the stock into culture medium immediately prior to use.

-

Critical Check: The final DMSO concentration on cells must not exceed 0.5% (v/v) .

-

Visual Check: Inspect under 40x microscopy. If crystals are visible, the concentration is above the solubility limit; reduce concentration or increase BSA to 2%.

-

Protocol 1: Cytotoxicity Assessment (The Safety Gate)

Before assessing antiviral activity, the CC50 (Cytotoxic Concentration 50%) must be established. We use the MTT assay, which measures mitochondrial metabolic activity.[1]

Cell Line: MDCK (Madin-Darby Canine Kidney) or Vero E6 (depending on the target virus).

Steps:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO -

Treatment: Remove media. Add 100

L of serial 2-fold dilutions of Ethyl (2-hydroxy-2-adamantyl)acetate (Range: 200 -

Incubation: Incubate for 48 hours (mimicking the viral assay duration).

-

Development: Add 20

L MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. -

Readout: Measure Absorbance at 570 nm.

-

Calculation:

Determine the concentration causing 50% cell death (CC50) using non-linear regression.

Protocol 2: Antiviral Efficacy (Plaque Reduction Assay)

The Plaque Reduction Assay is the gold standard for quantifying the EC50 (Effective Concentration 50%) of M2 channel blockers.

Virus: Influenza A (e.g., A/Puerto Rico/8/34 H1N1 for WT M2, or specific amantadine-resistant strains).

Steps:

-

Infection: Wash confluent MDCK monolayers with PBS. Inoculate with Influenza A virus at roughly 50-100 PFU (Plaque Forming Units) per well in a 6-well plate.

-

Adsorption: Incubate for 1 hour at 37°C. Rock plates every 15 mins to prevent drying.

-

Treatment Overlay: Remove inoculum.[2] Overlay cells with Agarose Overlay Media (0.6% agarose + DMEM + Trypsin) containing serial dilutions of the compound.

-

Note: The compound must be present during the incubation to block the M2 channel during multiple rounds of replication.

-

-

Incubation: Incubate for 48-72 hours until plaques are visible.

-

Fixation & Staining: Fix with 4% Paraformaldehyde. Remove agarose plug. Stain with 0.1% Crystal Violet.

-

Counting: Count plaques against a white background.

-

Analysis:

Data Presentation Table:

| Parameter | Definition | Target Criteria for Hit |

| CC50 | 50% Cytotoxic Concentration | |

| EC50 | 50% Effective Concentration | |

| SI | Selectivity Index (CC50/EC50) |

Protocol 3: Mechanism of Action (Time-of-Addition)

To confirm the compound acts as an entry/uncoating inhibitor (M2 blocker) rather than a replication inhibitor (like polymerase inhibitors), perform a Time-of-Addition assay.

Steps:

-

Infect cells with virus (MOI = 1.0).

-

Add Compound at different time points:

-

-1h (Pre-treatment): Tests blockage of binding/entry.

-

0h (Co-treatment): Tests entry/uncoating.

-

+2h, +4h, +6h (Post-infection): Tests replication/assembly.

-

-

Harvest supernatants at 24h and titrate virus yield.

Expected Result for M2 Blocker: Maximum inhibition is observed when the compound is added at -1h or 0h . Efficacy drops significantly if added >2h post-infection (after the virus has already uncoated and released RNP).

References

-

Jing, X., et al. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences, 106(18), 7379-7384.

-

BenchChem Application Notes. (2025). Protocols for Adamantane-Based Drug Design: In Vitro Cytotoxicity and Antiviral Efficacy.[2] BenchChem Scientific Resources. 3

-

Wang, J., et al. (2011). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature, 463(7281), 689-692.

-

Leonov, H., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3995.

-

Kim, M., et al. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection.[4] Frontiers in Microbiology, 13.

Sources

Exploring the Enzymatic Stability of Ethyl (2-hydroxy-2-adamantyl)acetate: Application Notes and Protocols

Introduction: The Significance of Enzymatic Stability in Drug Development

In the landscape of modern drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of establishing its pharmacokinetic profile and, ultimately, its clinical viability. The enzymatic stability of a drug candidate dictates its half-life in the body, influences its bioavailability, and can lead to the formation of metabolites with their own pharmacological or toxicological properties. For ester-containing compounds, such as Ethyl (2-hydroxy-2-adamantyl)acetate, the primary metabolic pathway of concern is often hydrolysis, mediated by a wide array of esterase enzymes present in the plasma and tissues, most notably the liver.

The adamantyl moiety is a well-regarded scaffold in medicinal chemistry, often incorporated into drug candidates to enhance lipophilicity and, paradoxically, to confer metabolic stability.[1][2] The bulky, rigid, cage-like structure of the adamantane group can act as a steric shield, impeding the access of metabolic enzymes to labile functional groups.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the enzymatic stability of Ethyl (2-hydroxy-2-adamantyl)acetate. We will delve into detailed protocols for in vitro assessment using liver microsomes and plasma, discuss the analytical methodologies for quantification, and explore potential metabolic pathways beyond simple hydrolysis.

Physicochemical Properties of Ethyl (2-hydroxy-2-adamantyl)acetate

A foundational understanding of the physicochemical properties of a test compound is critical for designing and interpreting stability assays.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O₃ | [5][6] |

| Molecular Weight | 238.32 g/mol | |

| CAS Number | 112181-97-2 | [5][6] |

| Appearance | White to off-white solid | |

| Predicted LogP | 2.5-3.0 | |

| Predicted pKa | ~14 (hydroxyl group) |

Potential Metabolic Pathways

The primary anticipated metabolic pathways for Ethyl (2-hydroxy-2-adamantyl)acetate are:

-

Ester Hydrolysis: The most probable metabolic transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, (2-hydroxy-2-adamantyl)acetic acid, catalyzed by carboxylesterases (CES) and other hydrolases.

-

Oxidative Metabolism: The adamantane cage, while generally robust, can undergo oxidation, primarily hydroxylation, mediated by cytochrome P450 (CYP) enzymes.[1] This could lead to the formation of mono- or di-hydroxylated species on the adamantyl ring.

Experimental Protocols

Protocol 1: Assessment of Chemical Stability at Physiological pH

Rationale: To ensure that the disappearance of the parent compound in enzymatic assays is due to metabolic activity and not chemical degradation, it is essential to first assess its stability in a non-enzymatic, buffered solution at physiological pH.

Materials:

-

Ethyl (2-hydroxy-2-adamantyl)acetate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Class A volumetric flasks and pipettes

-

Incubator or water bath set to 37°C

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a 1 mg/mL stock solution of Ethyl (2-hydroxy-2-adamantyl)acetate in acetonitrile.

-

In triplicate, add an appropriate volume of the stock solution to pre-warmed (37°C) PBS (pH 7.4) to achieve a final concentration of 1 µM.

-

Immediately take a time-zero (T₀) sample by transferring an aliquot of the incubation mixture to a tube containing an equal volume of cold acetonitrile to precipitate any potential contaminants and stop any degradation.

-

Incubate the remaining samples at 37°C.

-

Collect samples at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

-

At each time point, quench the reaction as described in step 3.

-

Centrifuge the quenched samples to pellet any precipitated material.

-

Analyze the supernatant for the concentration of Ethyl (2-hydroxy-2-adamantyl)acetate using a validated analytical method (see Analytical Methodology section).

Data Analysis:

Plot the percentage of the remaining parent compound against time. If the concentration of the compound decreases by more than 10% over the incubation period, it suggests chemical instability that must be accounted for in the enzymatic assays.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

Rationale: Human liver microsomes (HLM) are a standard in vitro model for studying Phase I metabolism, as they contain a high concentration of CYP enzymes and other drug-metabolizing enzymes, including carboxylesterases. This assay will determine the rate of disappearance of Ethyl (2-hydroxy-2-adamantyl)acetate in the presence of these enzymes.

Materials:

-

Ethyl (2-hydroxy-2-adamantyl)acetate

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

0.1 M Phosphate Buffer, pH 7.4

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile, HPLC grade

-

Incubator or water bath set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a 1 mg/mL stock solution of Ethyl (2-hydroxy-2-adamantyl)acetate in acetonitrile.

-

On ice, thaw the human liver microsomes.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In triplicate, in separate tubes, combine the following:

-

0.1 M Phosphate Buffer (pH 7.4)

-

Human Liver Microsomes (to a final protein concentration of 0.5 mg/mL)

-

Ethyl (2-hydroxy-2-adamantyl)acetate (from the stock solution, to a final concentration of 1 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

As a negative control, run a parallel set of incubations without the NADPH regenerating system to assess non-CYP mediated metabolism (e.g., by esterases).

-

-

Sampling and Quenching:

-

Take a T₀ sample immediately after adding the NADPH system.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Protocol 3: In Vitro Metabolic Stability in Human Plasma

Rationale: This assay evaluates the stability of the compound in the presence of plasma esterases and other enzymes.

Materials:

-

Ethyl (2-hydroxy-2-adamantyl)acetate

-

Pooled Human Plasma (with anticoagulant, e.g., heparin)

-

0.1 M Phosphate Buffer, pH 7.4

-

Acetonitrile, HPLC grade

-

Incubator or water bath set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a 1 mg/mL stock solution of Ethyl (2-hydroxy-2-adamantyl)acetate in acetonitrile.

-

Thaw the human plasma on ice.

-

-

Incubation:

-

In triplicate, add the stock solution of Ethyl (2-hydroxy-2-adamantyl)acetate to pre-warmed (37°C) human plasma to a final concentration of 1 µM.

-

As a negative control, run a parallel set of incubations with heat-inactivated plasma (heated at 56°C for 30 minutes) to differentiate between enzymatic and non-enzymatic degradation.

-

-

Sampling and Quenching:

-

Follow the same sampling and quenching procedure as described in Protocol 2.

-

-

Sample Processing and Analysis:

-

Follow the same sample processing and analysis procedure as described in Protocol 2.

-

Data Analysis:

Analyze the data as described in Protocol 2 to determine the half-life and clearance in human plasma.

Visualization of Experimental Workflow

Sources

- 1. Regioselectivity in the cytochromes P-450: control by protein constraints and by chemical reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Esterase metabolism of cholinesterase inhibitors using rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]